2-(1-Naphthyl)ethanesulfonyl Chloride
Overview
Description
2-(1-Naphthyl)ethanesulfonyl Chloride is an organic compound with the chemical formula C12H11ClO2S. It is a colorless to pale yellow liquid with a strong pungent odor. This compound is an important intermediate in organic synthesis and is used in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(1-Naphthyl)ethanesulfonyl Chloride typically involves the reaction of 1-naphthyl ethylene with sulfonyl chloride under appropriate reaction conditions. The reaction is carried out in the presence of a suitable reagent and under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyl)ethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent like dichloromethane or toluene.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
2-(1-Naphthyl)ethanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials[][2].
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethanesulfonyl Chloride involves its interaction with sulfhydryl groups of essential bacterial enzymes or metabolites. This interaction can inhibit the function of these enzymes, making it a potential pathway for the development of novel antibiotics. Additionally, naphthyl-based compounds are used in catalysis due to their ability to facilitate various chemical reactions.
Comparison with Similar Compounds
- 2-(1-Naphthyl)ethylsulfonyl Chloride
- 1-Naphthaleneethanesulfonyl Chloride
- 2-(Naphthalen-1-yl)ethanesulfonyl Chloride
Comparison: 2-(1-Naphthyl)ethanesulfonyl Chloride is unique due to its specific structure and reactivity. While similar compounds may share some chemical properties, the presence of the naphthyl group in this compound imparts distinct reactivity and applications in organic synthesis .
Properties
IUPAC Name |
2-naphthalen-1-ylethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQBUVCHCLINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619761 | |
Record name | 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-63-1 | |
Record name | 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Naphthyl)ethanesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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